1-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-pyrrolidinol dihydrochloride
Description
Properties
IUPAC Name |
1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O.2ClH/c17-12-2-5-15(9-12)8-10-6-11-7-13-3-1-4-16(11)14-10;;/h6,12-13,17H,1-5,7-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPMRNOERZEOCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=NN2C1)CN3CCC(C3)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-pyrrolidinol dihydrochloride is a member of the pyrazolo[1,5-a][1,4]diazepine family. These compounds have garnered attention for their potential pharmacological applications, particularly in the fields of oncology and neurology. This article reviews the biological activities associated with this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is . Its structure features a tetrahydro-pyrazolo[1,5-a][1,4]diazepine core linked to a pyrrolidinyl group. This structural arrangement is significant as it influences the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a][1,4]diazepine derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Studies
- In Vitro Studies :
-
Mechanism of Action :
- The compound was found to inhibit key signaling pathways involved in cancer cell proliferation. Specifically, it suppressed NF-κB activity while promoting the expression of pro-apoptotic factors such as p53 and Bax. This dual action enhances its potential as an anticancer agent by both halting cell growth and triggering programmed cell death .
Biological Activity Summary Table
| Activity | Details |
|---|---|
| Cytotoxicity | Effective against MCF-7 (breast cancer) and K-562 (leukemia) cell lines |
| Apoptosis Induction | Activates caspases 3, 8, and 9; increases ROS levels |
| Signal Pathway Modulation | Inhibits NF-κB; promotes p53 and Bax expression |
| Inhibition of Proliferation | Disrupts cell cycle progression in cancer cells |
Pharmacokinetics and Safety
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary data suggest that it has favorable absorption characteristics; however, further studies are needed to establish its bioavailability and metabolic pathways.
Scientific Research Applications
Structural Characteristics
The compound features a unique pyrazolo-diazepine scaffold that is known for its diverse pharmacological activities. The presence of the pyrrolidine moiety enhances its potential for biological interactions.
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydro-pyrazolo[1,5-a][1,4]diazepine exhibit significant anticancer properties. For instance, compounds with similar scaffolds have shown efficacy against various cancer cell lines by acting as ROS1 inhibitors, which are crucial in certain types of lung cancer treatment .
Neuropharmacological Effects
The compound's structure suggests potential activity in the central nervous system (CNS). Research indicates that related compounds may possess anxiolytic and antidepressant properties, making them candidates for treating anxiety disorders and depression .
Synthesis of New Derivatives
The synthesis of 1-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-pyrrolidinol dihydrochloride has been achieved through various methods including alkylation and cyclization reactions. These synthetic pathways allow for the modification of the compound to enhance its pharmacological profile and selectivity towards specific biological targets .
Case Study 1: ROS1 Inhibition
In a study focused on the synthesis of substituted tetrahydro-pyrazolo derivatives, researchers demonstrated that specific modifications to the pyrazolo-diazepine scaffold could lead to potent ROS1 inhibitors. These compounds were tested against different cancer cell lines and showed promising results in inhibiting tumor growth .
Case Study 2: CNS Activity
Another investigation explored the neuropharmacological effects of similar compounds in animal models. The results indicated that these compounds could reduce anxiety-like behaviors and improve cognitive functions, supporting their potential use in treating CNS disorders .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 2: Key Spectral Features
The absence of nitro or ester groups in the target compound suggests distinct IR and NMR profiles compared to Compounds 1l and 2d. For instance, the target’s pyrrolidinol group would exhibit O–H stretching (~3200 cm$ ^{-1} $) and C–N/C–O signals in NMR, absent in the imidazo-pyridine derivatives .
Preparation Methods
Stepwise Synthesis
| Step | Reaction Description | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Alkylation of methyl pyrazole-3,5-dicarboxylate with 3-bromo-N-Boc propyl amine | DBU, acetonitrile, tetrahydrofuran (THF), room temperature | 87% | Efficient formation of alkylated intermediate |
| 2 | Selective reduction of lactam to tetrahydro-pyrazolo-diazepine | Borane-dimethyl sulfide complex (BMS), THF, 50 °C | Not isolated pure; crude taken forward | Superior to phenylsilane/NiCl2 method (30% yield) |
| 3 | Protection of resulting amine with Boc anhydride | Boc2O, triethylamine, dioxane | 68% (over steps 2 and 3) | Provides stable Boc-protected intermediate |
This sequence yields the Boc-protected tetrahydro-pyrazolodiazepine-2-carboxylate, a key intermediate towards the target compound.
Formation of the Target Compound
The final compound, 1-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]diazepin-2-ylmethyl)-3-pyrrolidinol dihydrochloride, can be obtained by subsequent functional group transformations on the tetrahydro-pyrazolo-diazepine core, including introduction of the pyrrolidinol moiety and salt formation with hydrochloric acid. Although detailed conditions for these final steps are not explicitly described in the available literature, the described intermediate is a well-established precursor for such modifications.
Comparative Analysis of Reduction Methods
| Reduction Method | Reagents | Temperature | Yield | Comments |
|---|---|---|---|---|
| Phenylsilane + NiCl2 | Phenylsilane, NiCl2 | Not specified | 30% | Modest yield, less practical |
| Borane-dimethyl sulfide complex (BMS) | BMS, THF | 50 °C | ~68% (combined with Boc protection) | Cleaner, higher yield, preferred |
The borane-mediated reduction is the superior choice for selective reduction of the lactam in this system, preserving ester functionality and enabling further transformations.
Arylation Reactions on the Pyrazolo-diazepine Scaffold
Arylation on the nitrogen atom of the diazepine ring has been demonstrated using Buchwald and Chan-Lam coupling reactions, facilitating diversification of the scaffold for drug discovery purposes.
| Aryl Group (R) | Buchwald Coupling Yield (%) | Chan-Lam Coupling Yield (%) |
|---|---|---|
| H | 72 | 68 |
| 4-OMe | 81 | 59 |
| 4-CF3 | 80 | 69 |
| 2-Cl | 59 | 55 |
| 4-t-Bu | 79 | 66 |
| 3-Ph | 78 | 65 |
| 4-Ph | 78 | 68 |
| 3-Cl | 69 | 63 |
| 3-COOMe | 65 | 60 |
| 3-CN | 62 | 62 |
- Buchwald Coupling : Uses Pd(dba)3, BINAP, Cs2CO3 in toluene at 110 °C for 8 hours with aryl iodides.
- Chan-Lam Coupling : Uses Cu(OAc)2 in methanol at room temperature with aryl boronic acids for 12 hours.
These arylation methods provide versatile routes for modifying the pyrazolo-diazepine core, although they are more relevant for analog development rather than the initial preparation of the target compound.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Alkylation | Methyl pyrazole-3,5-dicarboxylate | 3-bromo-N-Boc propyl amine, DBU | ACN/THF, RT | 87 | High efficiency |
| 2 | Reduction | Alkylated intermediate | Borane-dimethyl sulfide | THF, 50 °C | Not isolated pure | Selective lactam reduction |
| 3 | Protection | Reduced amine | Boc2O, TEA | Dioxane | 68 (combined with step 2) | Boc protection |
| 4 | Final modifications | Boc-protected intermediate | Various reagents for pyrrolidinol introduction and dihydrochloride salt formation | Not fully detailed | Not reported | Final target compound |
Q & A
Q. How to design a robust SAR study for derivatives of this compound targeting kinase inhibition?
- Methodological Answer :
- Scaffold Modification : Systematically vary substituents on the pyrazolo-diazepine core (e.g., electron-withdrawing groups at C2).
- In vitro Assays : Use TR-FRET or ADP-Glo assays for kinase inhibition profiling (IC50 determinations).
- Crystallography : Resolve co-crystal structures with kinases (e.g., PDB deposition) to validate binding modes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
